4-Methylpentane-1,4-diamine

Description

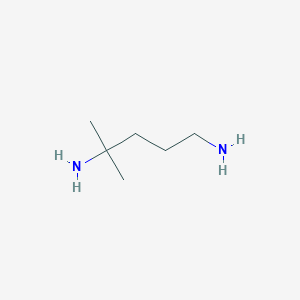

4-Methylpentane-1,4-diamine (CAS: 83686-55-9) is a branched aliphatic diamine with the molecular formula C₇H₁₈N₂ and a molecular weight of 130.23 g/mol. Its structure features a pentane backbone substituted with a methyl group at the 4th carbon and amine groups at the 1st and 4th positions.

For example, derivatives of pentane-1,4-diamine are used in quinoline-based antimicrobial agents , and alkylated spermine analogs serve as substrates for polyamine oxidases in cancer research .

Properties

IUPAC Name |

4-methylpentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-6(2,8)4-3-5-7/h3-5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLFXPIYRPOHGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30550563 | |

| Record name | 4-Methylpentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83686-55-9 | |

| Record name | 4-Methylpentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylpentane-1,4-diamine can be synthesized through several methods. One common approach involves the hydrogenation of 4-methylpentane-1,4-dinitrile using a suitable catalyst under high pressure and temperature conditions . Another method includes the reductive amination of 4-methylpentanone with ammonia or primary amines in the presence of a reducing agent such as hydrogen or a metal hydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity . The choice of catalyst and reaction conditions is crucial to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Methylpentane-1,4-diamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles or amides under specific conditions.

Reduction: The compound can be reduced further to form primary amines or other derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are typically employed.

Major Products:

Oxidation: Nitriles, amides

Reduction: Primary amines

Substitution: Various substituted amines

Scientific Research Applications

Polyamide Production

4-Methylpentane-1,4-diamine is primarily used as a building block in the synthesis of polyamides. These polymers are widely utilized in the production of fibers, plastics, and films due to their strength and thermal stability. The compound acts as a chain extender in the polymerization process, enhancing the mechanical properties of the final products .

Epoxy Resins

This diamine serves as a curing agent for epoxy resins. Its application in epoxy formulations improves adhesion and mechanical properties, making it suitable for coatings, adhesives, and composite materials. The use of this compound in epoxy systems has been linked to increased resistance to thermal degradation and chemical exposure .

Corrosion Inhibitors

In metalworking fluids and coatings, this compound functions as a corrosion inhibitor. Its ability to form protective films on metal surfaces helps prevent oxidation and extends the lifespan of equipment used in various industries .

Medicinal Chemistry

Recent studies have explored the use of this compound in medicinal chemistry as a precursor for synthesizing pharmaceutical compounds. Its structural properties allow it to act as a bioisostere for various functional groups in drug design . For instance, it has been utilized in synthesizing novel anti-cancer agents through condensation reactions with other aromatic compounds .

Nanotechnology

The compound's reactivity has been harnessed in nanotechnology for creating nanohybrid materials. By integrating this compound with phenolic compounds, researchers have developed materials with unique properties suitable for biomedical applications such as drug delivery systems and biosensors .

Case Study 1: Polyamide Synthesis

A study demonstrated that incorporating this compound into polyamide formulations resulted in improved tensile strength and thermal stability compared to conventional diamines. The resulting polyamide fibers exhibited enhanced durability under extreme conditions, making them ideal for industrial applications.

Case Study 2: Epoxy Resin Development

Research focused on optimizing epoxy resin formulations using varying concentrations of this compound. The findings indicated that increasing the amount of this diamine improved the mechanical properties of the cured resin while maintaining flexibility—critical for applications in automotive and aerospace industries.

Mechanism of Action

The mechanism of action of 4-Methylpentane-1,4-diamine involves its interaction with various molecular targets and pathways. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function . In industrial applications, it acts as a cross-linking agent, enhancing the mechanical properties of polymers and resins .

Comparison with Similar Compounds

Research Findings and Data

Enzymatic Interactions

- N-Alkylated spermine analogs (DESPM, DBSPM) are catabolized by PAO/SMO into metabolites like N-acetyl-3-aminopropanal, which are excreted by cancer cells. This highlights the importance of linear polyamine backbones in enzyme recognition .

Biological Activity

4-Methylpentane-1,4-diamine (MPDA), a diamine compound with the molecular formula , has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of MPDA, focusing on its synthesis, pharmacological properties, and relevant case studies.

MPDA is characterized by its two amine groups located at the 1 and 4 positions of the pentane chain. The compound can be synthesized through various chemical methods, typically involving the reaction of appropriate alkyl halides with ammonia or primary amines under controlled conditions. For instance, one reported synthesis involved heating MPDA with p-toluenesulfonic acid, yielding a high purity product after purification processes such as flash chromatography .

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₆N₂ |

| IUPAC Name | This compound |

| Purity | ≥95% |

| Physical Form | Liquid |

Antimicrobial Properties

Recent studies have indicated that MPDA exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth at micromolar concentrations. This property suggests potential applications in developing antimicrobial agents or preservatives in pharmaceuticals and cosmetics .

Cytotoxic Effects

Research has shown that MPDA can induce cytotoxic effects in certain cancer cell lines. For example, studies involving human breast cancer cells revealed that MPDA treatment resulted in significant cell death, attributed to its ability to interfere with cellular signaling pathways. The mechanism appears to involve the modulation of apoptosis-related proteins .

Case Studies

- Antimicrobial Activity : A study examined the effectiveness of MPDA against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, indicating strong antimicrobial potential .

- Cytotoxicity Against Cancer Cells : In vitro experiments conducted on MCF-7 (breast cancer) cells showed that treatment with MPDA led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment with MPDA at concentrations above 100 µM .

- Toxicological Assessment : A comprehensive toxicological evaluation highlighted that while MPDA shows promise in therapeutic applications, it also poses risks at higher concentrations. The compound exhibited cytotoxicity towards normal human fibroblast cells at concentrations exceeding 200 µM, emphasizing the need for careful dosing in therapeutic contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.